Cas no 56258-32-3 (3,10-Perylenedione,1,2,11,12,12a,12b-hexahydro-1,4,9,12a-tetrahydroxy-, (1S,12aR,12bS)-)

3,10-Perylenedione,1,2,11,12,12a,12b-hexahydro-1,4,9,12a-tetrahydroxy-, (1S,12aR,12bS)- 化学的及び物理的性質
名前と識別子
-
- 3,10-Perylenedione,1,2,11,12,12a,12b-hexahydro-1,4,9,12a-tetrahydroxy-, (1S,12aR,12bS)-
- (6aR,6bS,7S)-3,6a,7,10-tetrahydroxy-4,9-dioxo-4,5,6,6a,6b,7,8,9-octahydroperylene
- altertoxin I
- (1S,12aR,12bS)-1,4,9,12a-tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione
- Altertoxin-I
- CCRIS 2190
- (1S,12aR,12bS)-1,2,11,12,12a,12b-Hexahydro-1,4,9,12a-tetrahydroxy-3,10-perylenedione
- Dihydroalterperylenol
- CHEBI:226199
- CHEMBL521470
- altertoxin-1
- Dihydroalterperylenol; 3,10-Perylenedione, 1,2,11,12,12a,12b-hexahydro-1,4,9,12a-tetrahydroxy-, [1S-(1?,12a?,12b?)]-; (1S,12aR,12bS)-1,2,11,12,12a,12b-Hexahydro-1,4,9,12a-tetrahydroxy-3,10-perylenedione
- 3,10-Perylenedione, 1,2,11,12,12a,12b-hexahydro-1,4,9,12a-tetrahydroxy-, (1S,12aR,12bS)-
- (12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione
- 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione
- 56258-32-3
- AKOS040740694
- CS-0085164
- BDBM50479261
- BA162708
- Altertoxin I 10 microg/mL in Acetonitrile
- HY-N6724
- DTXSID40971689
- SCHEMBL22837286
- 1,2,7,8,12b-pentahydro-1,4,6b,10-tetrahydroxyperylene-3,9-dione
- Altertoxin l
- DA-50365
- Dihydroalterperylenol; 3,10-Perylenedione, 1,2,11,12,12a,12b-hexahydro-1,4,9,12a-tetrahydroxy-, [1S-(1a,12ass,12ba)]-; (1S,12aR,12bS)-1,2,11,12,12a,12b-Hexahydro-1,4,9,12a-tetrahydroxy-3,10-perylenedione
-
- インチ: InChI=1S/C20H16O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-4,14,19,21-22,25-26H,5-7H2/t14-,19+,20-/m0/s1
- InChIKey: GJIALGLHOBXNAT-KPOBHBOGSA-N
- ほほえんだ: C1CC2(C3C(CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O
計算された属性
- せいみつぶんしりょう: 352.095
- どういたいしつりょう: 352.095
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 0
- 複雑さ: 648
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 115Ų
じっけんとくせい
- 密度みつど: 1.694±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 699.8°Cat760mmHg
- フラッシュポイント: 391°C
- 屈折率: 1.808
- ようかいど: ほとんど溶けない(0.035 g/l)(25ºC)、
- PSA: 115.06000
- LogP: 1.97340
3,10-Perylenedione,1,2,11,12,12a,12b-hexahydro-1,4,9,12a-tetrahydroxy-, (1S,12aR,12bS)- セキュリティ情報
- 危険物輸送番号:3172
- 包装グループ:III
- 危険レベル:6.1(b)
3,10-Perylenedione,1,2,11,12,12a,12b-hexahydro-1,4,9,12a-tetrahydroxy-, (1S,12aR,12bS)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
LKT Labs | A464768-1 mg |
Altertoxin 1 |
56258-32-3 | ≥97% | 1mg |
$654.20 | 2023-07-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A912539-100μg |
Altertoxin I (Dihydroalterperylenol) |
56258-32-3 | 98% | 100μg |
¥3,900.00 | 2022-09-29 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A912539-1mg |
Altertoxin I (Dihydroalterperylenol) |
56258-32-3 | 98% | 1mg |
¥13,000.00 | 2022-09-29 | |
LKT Labs | A464768-1mg |
Altertoxin 1 |
56258-32-3 | ≥97% | 1mg |
$686.90 | 2024-05-21 | |
Apollo Scientific | BIA4322A-1mg |
Altertoxin I |
56258-32-3 | 1mg |
£281.00 | 2025-02-19 | ||
LKT Labs | A464768-100g |
Altertoxin 1 |
56258-32-3 | ≥97% | 100g |
$125.00 | 2024-05-21 | |
Apollo Scientific | BIA4322A-5mg |
Altertoxin I |
56258-32-3 | 5mg |
£1052.00 | 2025-02-19 | ||
LKT Labs | A464768-5mg |
Altertoxin 1 |
56258-32-3 | ≥97% | 5mg |
$2861.80 | 2024-05-21 | |
LKT Labs | A464768-5 mg |
Altertoxin 1 |
56258-32-3 | ≥97% | 5mg |
$2,725.50 | 2023-07-11 | |
LKT Labs | A464768-10 mg |
Altertoxin 1 |
56258-32-3 | ≥97% | 10mg |
$4,769.60 | 2023-07-11 |
3,10-Perylenedione,1,2,11,12,12a,12b-hexahydro-1,4,9,12a-tetrahydroxy-, (1S,12aR,12bS)- 関連文献
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1. Secondary mould metabolites. Part 16. Stemphyltoxins, new reduced perylenequinone metabolites from Stemphylium botryosum var. LactucumAlberto Arnone,Gianluca Nasini,Lucio Merlini,Gemma Assante J. Chem. Soc. Perkin Trans. 1 1986 525
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2. Secondary mould metabolites. Part 16. Stemphyltoxins, new reduced perylenequinone metabolites from Stemphylium botryosum var. LactucumAlberto Arnone,Gianluca Nasini,Lucio Merlini,Gemma Assante J. Chem. Soc. Perkin Trans. 1 1986 525
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John W. Blunt,Brent R. Copp,Robert A. Keyzers,Murray H. G. Munro,Michèle R. Prinsep Nat. Prod. Rep. 2017 34 235
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You-Sheng Cai,Yue-Wei Guo,Karsten Krohn Nat. Prod. Rep. 2010 27 1840
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J. B. Harborne Nat. Prod. Rep. 1993 10 327
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Mostafa E. Rateb,Rainer Ebel Nat. Prod. Rep. 2011 28 290
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Richard N. Strange Nat. Prod. Rep. 2007 24 127
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Rui-Huan Huang,Jian-Yu Gou,Dong-Lin Zhao,Dan Wang,Jing Liu,Guo-Yong Ma,Yi-Qiang Li,Cheng-Sheng Zhang RSC Adv. 2018 8 37573
3,10-Perylenedione,1,2,11,12,12a,12b-hexahydro-1,4,9,12a-tetrahydroxy-, (1S,12aR,12bS)-に関する追加情報
3,10-Perylenedione, 1,2,11,12,12a,12b-hexahydro-1,4,9,12a-tetrahydroxy-, (1S,12aR,12bS)-: A Comprehensive Overview
The compound CAS No. 56258-32-3, also known as 3,10-Perylenedione, is a highly specialized organic molecule with a complex structure and significant potential in various scientific and industrial applications. This compound belongs to the class of perylenequinones, which are known for their unique electronic properties and structural diversity. The molecule's full name is 3,10-Perylenedione, 1,2,11,12,12a,12b-hexahydro-1,4,9,12a-tetrahydroxy-, (1S,12aR,12bS)-, indicating its intricate stereochemistry and functional groups.
Recent studies have highlighted the importance of perylenequinones in the field of materials science and biotechnology. For instance, researchers have explored the use of CAS No. 56258-32-3 as a potential candidate for developing advanced materials with tailored electronic properties. Its unique structure allows for strong intermolecular interactions and high stability under various conditions. These characteristics make it an ideal candidate for applications in organic electronics and optoelectronic devices.
The stereochemistry of CAS No. 56258-32-3 plays a crucial role in determining its physical and chemical properties. The specific configuration (R,S) at the stereogenic centers contributes to its chirality and optical activity. This property has been leveraged in recent studies to explore its potential as a chiral catalyst in asymmetric synthesis reactions. The compound's ability to induce asymmetry in chemical reactions has opened new avenues for the development of enantioselective processes in pharmaceuticals and agrochemicals.
One of the most promising applications of CAS No. 56258-32-3 lies in its use as a fluorescent probe for bioimaging applications. Due to its high quantum yield and photostability under physiological conditions
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